Butyl-agarose

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Butyl-agarose is a type of agarose derivative where butyl groups are attached to the agarose backbone. This compound is primarily used in hydrophobic interaction chromatography (HIC) due to its ability to interact with hydrophobic regions of proteins and other biomolecules. The butyl groups enhance the hydrophobic properties of agarose, making it suitable for the separation and purification of biomolecules based on their hydrophobicity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Butyl-agarose is typically prepared by coupling butyl glycidyl ether to agarose beadsThe reaction conditions, such as temperature, pH, and reaction time, are optimized to achieve the desired density of butyl groups on the agarose .

Industrial Production Methods

In industrial settings, this compound is produced using large-scale reactors where the reaction parameters are carefully controlled to ensure consistency and high yield. The agarose beads are activated and then reacted with butyl glycidyl ether under controlled conditions. The final product is washed and purified to remove any unreacted reagents and by-products .

Analyse Chemischer Reaktionen

Types of Reactions

Butyl-agarose primarily undergoes hydrophobic interactions with biomolecules. It does not typically participate in oxidation, reduction, or substitution reactions under normal conditions. The primary reaction of interest is the hydrophobic interaction between the butyl groups and the hydrophobic regions of proteins and other biomolecules .

Common Reagents and Conditions

The common reagents used in the preparation of this compound include butyl glycidyl ether and an activating agent for agarose. The reaction is typically carried out in an aqueous medium at a controlled pH and temperature to ensure optimal coupling of butyl groups .

Major Products Formed

The major product formed from the reaction is this compound, where butyl groups are covalently attached to the agarose backbone. This product is used in various applications, particularly in the purification of proteins and other biomolecules through hydrophobic interaction chromatography .

Wissenschaftliche Forschungsanwendungen

Butyl-agarose is widely used in scientific research for the purification and separation of proteins and other biomolecules. Its applications include:

Protein Purification: This compound is used in hydrophobic interaction chromatography to purify proteins based on their hydrophobicity

Biomolecule Separation: It is used to separate various biomolecules, including nucleic acids and polysaccharides, based on their hydrophobic properties.

Drug Delivery: This compound can be used as a carrier for drug delivery systems due to its ability to interact with hydrophobic drugs.

Tissue Engineering: It is used in the development of scaffolds for tissue engineering applications.

Biomedical Applications: This compound is used in various biomedical applications, including wound dressings and 3D printing of biomedical devices.

Wirkmechanismus

The mechanism of action of butyl-agarose is based on hydrophobic interactions. The butyl groups on the agarose backbone interact with the hydrophobic regions of proteins and other biomolecules, facilitating their separation and purification. This interaction is influenced by factors such as salt concentration, pH, and temperature. The hydrophobic interaction chromatography process involves binding the target biomolecule to the this compound matrix, washing away non-specifically bound molecules, and eluting the target molecule under specific conditions .

Vergleich Mit ähnlichen Verbindungen

Butyl-agarose is compared with other hydrophobic interaction chromatography resins, such as phenyl-agarose and octyl-agarose. While all these resins operate on the principle of hydrophobic interactions, they differ in the strength of their hydrophobic interactions:

Phenyl-agarose: Has stronger hydrophobic interactions compared to this compound, making it suitable for separating highly hydrophobic molecules.

Octyl-agarose: Exhibits even stronger hydrophobic interactions than phenyl-agarose, used for very hydrophobic biomolecules.

This compound is unique in its moderate hydrophobicity, making it suitable for a wide range of applications where stronger hydrophobic interactions are not required .

Eigenschaften

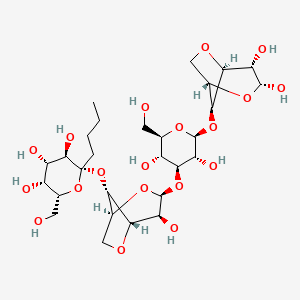

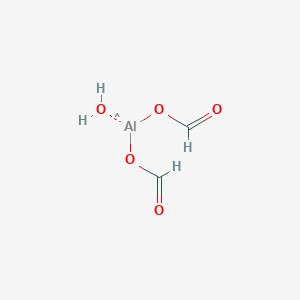

Molekularformel |

C28H46O19 |

|---|---|

Molekulargewicht |

686.7 g/mol |

IUPAC-Name |

(2S,3R,4S,5R,6R)-2-butyl-2-[[(1S,3S,4S,5S,8S)-3-[(2S,3R,4S,5R,6R)-2-[[(1S,3R,4S,5S,8S)-3,4-dihydroxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C28H46O19/c1-2-3-4-28(24(37)15(33)13(31)10(6-30)46-28)47-20-12-8-40-23(20)18(36)27(43-12)45-21-14(32)9(5-29)42-26(17(21)35)44-19-11-7-39-22(19)16(34)25(38)41-11/h9-27,29-38H,2-8H2,1H3/t9-,10-,11+,12+,13+,14-,15+,16+,17-,18+,19+,20+,21+,22+,23+,24-,25-,26+,27+,28+/m1/s1 |

InChI-Schlüssel |

NNNFRADPTMWRKU-GQOHWMDXSA-N |

Isomerische SMILES |

CCCC[C@@]1([C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)O[C@H]2[C@@H]3CO[C@H]2[C@@H]([C@@H](O3)O[C@H]4[C@@H]([C@H](O[C@H]([C@@H]4O)O[C@H]5[C@@H]6CO[C@H]5[C@@H]([C@@H](O6)O)O)CO)O)O |

Kanonische SMILES |

CCCCC1(C(C(C(C(O1)CO)O)O)O)OC2C3COC2C(C(O3)OC4C(C(OC(C4O)OC5C6COC5C(C(O6)O)O)CO)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![alpha-[2-(Dimethylamino)-1-methylethyl]benzhydryl alcohol hydrochloride](/img/structure/B13767363.png)

![5,5-Dimethyl-[1,3]oxazinan-2-one](/img/structure/B13767380.png)